Strontium fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Optics:

- Optical Coatings: Due to its high transmittance in the ultraviolet and infrared regions, SrF₂ is used as a thin-film coating for various optical components, including lenses and filters. This coating enhances light transmission and reduces unwanted reflections .

- Thermoluminescent Dosimetry: SrF₂ crystals exhibit thermoluminescence, a property where they emit light upon heating after exposure to ionizing radiation. This characteristic makes them valuable for measuring radiation doses in various research applications, such as environmental monitoring and medical dosimetry .

Materials Science:

- Solid-State Ionics: SrF₂ possesses unique ionic conductivity properties, making it a material of interest in solid-state ionic conductors. These conductors are crucial for developing solid-state batteries and fuel cells .

- Biomaterials: Strontium, a component of SrF₂, has been shown to promote bone regeneration. Research explores incorporating SrF₂ into biomaterials for bone repair and implant development .

Fluoride Research:

- Fluoride Release Studies: SrF₂ serves as a model compound in studies investigating the release and interaction of fluoride ions with various materials. This research is relevant in understanding the effectiveness of fluorinated materials like dental products and water fluoridation .

- Fluoride Transport Mechanisms: Research utilizes SrF₂ to investigate the mechanisms by which fluoride ions interact with biological systems and materials. This knowledge is critical for understanding the impact of fluoride on human health and the environment .

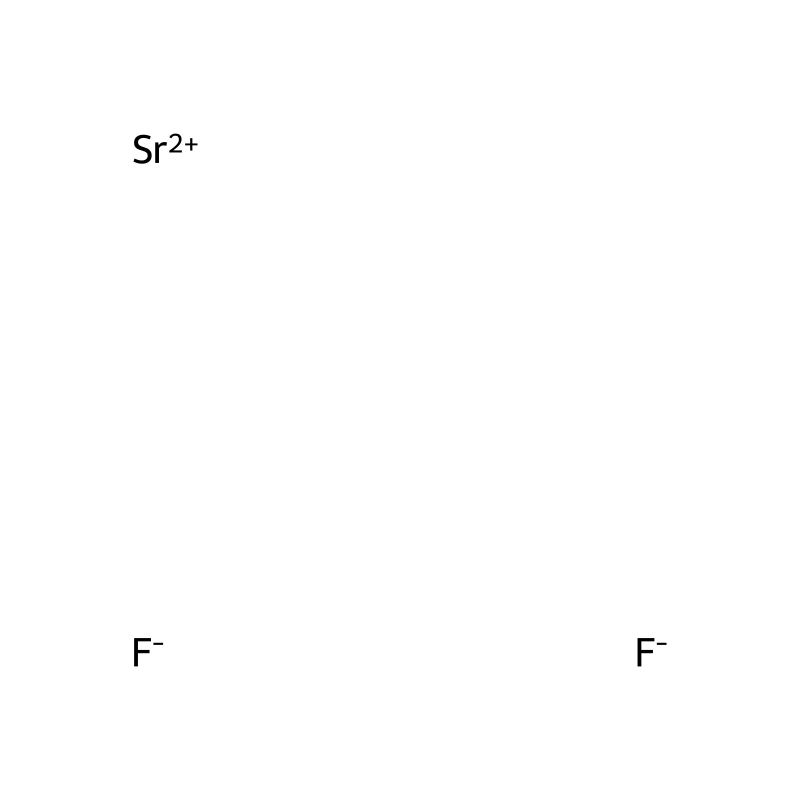

Strontium fluoride, with the chemical formula , is a binary ionic compound consisting of strontium and fluoride ions. It appears as a brittle white crystalline solid and is classified under the category of fluorides. Strontium fluoride has a molecular weight of 125.62 g/mol and exhibits a cubic crystal structure similar to that of calcium fluoride, characterized by a face-centered cubic lattice. Its melting point is approximately 1477°C, and it has a boiling point around 2460°C. This compound is known for its low solubility in water, with a solubility product constant () value of about at 25°C, indicating that it is virtually insoluble in aqueous solutions .

Strontium fluoride is generally considered a low-hazard compound. However, like most fluorides, it can be harmful if ingested in large quantities []. Exposure to strontium fluoride dust may cause eye and respiratory irritation []. Always handle the compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with powders.

Strontium fluoride exhibits some biological activity but is primarily recognized for its toxicity. It can irritate skin and eyes and may be harmful if ingested or inhaled. The compound does not have significant biological applications but has been studied for its potential effects on bone metabolism due to the presence of strontium ions, which are known to influence bone density and health .

Strontium fluoride can be synthesized using various methods:

- Direct Fluorination: Reacting strontium chloride with fluorine gas.

- Acid-Base Reaction: Treating strontium carbonate with hydrofluoric acid.

- Precipitation Method: Mixing potassium fluoride with strontium chloride in solution.

These methods allow for the production of strontium fluoride in different forms, including crystalline powders suitable for various applications .

Strontium fluoride's unique properties include its specific crystal structure and optical characteristics that make it suitable for specialized applications like infrared optics, distinguishing it from other alkaline earth metal fluorides .

Research on strontium fluoride interactions primarily focuses on its behavior in various environments:

- Reactivity with Acids: Strontium fluoride reacts with strong acids, releasing fluorine ions while forming soluble salts.

- Solubility Studies: Investigations into its low solubility in water have implications for environmental chemistry and material science, particularly in understanding how it behaves in biological systems and geological formations .

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 51 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 49 of 51 companies with hazard statement code(s):;

H315 (81.63%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (83.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (18.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (79.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant